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Compound of Interest

Compound Name: Glutamic acid diethyl ester

Cat. No.: B1671660

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for L-Glutamic acid diethyl ester hydrochloride. It

includes tabulated spectral data for easy reference and detailed experimental protocols for data
acquisition.

Spectroscopic Data

The following sections present the quantitative *H NMR, 3C NMR, and IR spectroscopic data
for L-Glutamic acid diethyl ester hydrochloride (CAS No: 1118-89-4).[1][2] The data
corresponds to the hydrochloride salt form of the compound, which has a molecular formula of
CoH18CINO4 and a molecular weight of 239.70 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Data

The NMR data was acquired in Deuterium Oxide (Dz0).

Table 1: *H NMR Spectroscopic Data for L-Glutamic Acid Diethyl Ester Hydrochloride.[1]
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Chemical Shift (8)

Integration (No. of

Multiplicity Assignment
ppm Protons)
4.20 Quartet (q) 4H —OCH2CHs
3.40 Multiplet (m) 1H a-CH
2.40-2.10 Multiplet (m) 4H —CH2—CH2—
1.30 Triplet (t) 6H —OCH2CHs

Table 2: 13C NMR Spectroscopic Data for L-Glutamic Acid Diethyl Ester Hydrochloride.[1]

Chemical Shift (8) ppm Assighment
173.5 Ester C=0
172.8 Ester C=0
60.1 —OCH:2

53.2 a-C
30.4-28.1 —CH2—CH2>—
14.0 —CHs

Infrared (IR) Spectroscopy Data

The IR spectrum of L-Glutamic acid diethyl ester hydrochloride exhibits characteristic

absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for L-Glutamic Acid Diethyl Ester Hydrochloride.[1]
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Wavenumber (cm~?) Functional Group Description

Broad absorption from the
~3300 N-H Stretch protonated amine
(@ammonium).

] . Characteristic stretch for the
~2500-3000 Ammonium Chloride Stretch )
ammonium salt.

Strong absorption from the

~1740 C=0 Stretch
ester carbonyl groups.

Experimental Protocols

The following protocols describe standard methodologies for acquiring the NMR and IR spectra

presented above.

NMR Spectroscopy Protocol

o Sample Preparation: A small quantity (typically 5-10 mg) of L-Glutamic acid diethyl ester
hydrochloride is dissolved in approximately 0.5-0.7 mL of Deuterium Oxide (D20) within a
standard 5 mm NMR tube.

e Instrument Setup:

o The analysis is performed on a 400 MHz (for *H NMR) or 100 MHz (for 13C NMR)
spectrometer.[1]

o The instrument is tuned and locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the magnetic field homogeneity.
o Data Acquisition:

o For H NMR, a standard pulse sequence is used. Key parameters include an appropriate
spectral width, acquisition time, and a relaxation delay to ensure quantitative integration.

o For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum to singlets for each unique carbon. A sufficient number of scans are acquired to
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achieve an adequate signal-to-noise ratio.

» Data Processing:
o The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.
o Phase correction and baseline correction are applied to the resulting spectrum.

o Chemical shifts are referenced internally to a standard, or in the case of D20, to the
residual HDO signal.

IR Spectroscopy Protocol (Thin Solid Film Method)

As L-Glutamic acid diethyl ester hydrochloride is a solid, a thin film or mull technique is
appropriate.[2][3]

e Sample Preparation:

[¢]

A small amount (approx. 10-20 mg) of the solid sample is placed in a small vial.[3]

o Afew drops of a volatile solvent with minimal IR absorbance in key regions (e.g.,
methylene chloride or acetone) are added to dissolve the solid.[3]

o Asingle drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl
or KBr).[3]

o The solvent is allowed to evaporate completely, leaving a thin, even film of the solid
compound on the plate.[3]

e Instrument Setup:

o A background spectrum of the empty sample compartment is collected to subtract
atmospheric (COz2, H20) and instrument-related absorbances.

o The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[4]

o Data Acquisition:

o The salt plate with the sample film is placed in the spectrometer's sample holder.[3]
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o The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio.

» Data Processing:

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

o Peak picking is performed to identify the wavenumbers of key absorption bands.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
L-Glutamic acid diethyl ester hydrochloride.
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Caption: Workflow for NMR and IR Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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